molecular formula C16H20N2O2 B3110177 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785761-54-7

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Cat. No. B3110177
CAS RN: 1785761-54-7
M. Wt: 272.34
InChI Key: XWCXBBZZYZAGBY-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPPO is a heterocyclic compound that contains both an oxazole and a piperidine ring. The compound has been synthesized through various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is not fully understood. However, it has been proposed that the compound may exert its effects through the modulation of various signaling pathways in cells. 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is also stable under various conditions, allowing for its use in a wide range of experiments. However, the limitations of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole include its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole. One potential area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. The mechanism of action of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole also requires further investigation to fully understand its effects on cells. Additionally, the development of new synthesis methods for 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole may lead to the production of more potent derivatives with improved properties.

Scientific Research Applications

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has been studied for its potential applications in various scientific research fields. The compound has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has also been found to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXBBZZYZAGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 2
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 3
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 4
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 5
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 6
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

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